molecular formula C60H44N2 B171773 N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 164724-35-0

N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B171773
CAS No.: 164724-35-0
M. Wt: 793 g/mol
InChI Key: WXAIEIRYBSKHDP-UHFFFAOYSA-N
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Description

N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structure and properties. This compound consists of a central biphenyl core with four biphenyl groups attached to the nitrogen atoms. It is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge-transport properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with [1,1’-biphenyl]-4,4’-diamine and [1,1’-biphenyl]-4-boronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to attach the biphenyl groups to the nitrogen atoms of the central biphenyl core. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

    Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Hole Transport Layer (HTL) in OLEDs

One of the primary applications of TBBDA is as a hole transport layer (HTL) material in organic light-emitting diodes (OLEDs). The compound exhibits a high charge carrier mobility of 1.74×102cm2/Vs1.74\times 10^{-2}\,\text{cm}^2/\text{V}\cdot \text{s}, which facilitates efficient hole extraction from the adjacent donor layer. This characteristic enhances the open-circuit voltage and improves the power conversion efficiency (PCE) of OLED devices to approximately 9% .

Organic Photovoltaics (OPVs)

TBBDA has also been explored for use in organic photovoltaics. Its electron-rich triarylamine structure contributes to its role as an effective hole transport material, which is crucial for improving the charge separation and collection efficiency in OPV cells. The incorporation of TBBDA can lead to better device stability and performance under operational conditions .

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors, TBBDA serves as a potential semiconductor material due to its high charge mobility and stability. Research indicates that devices utilizing TBBDA exhibit improved electrical characteristics compared to those using traditional materials, making it a candidate for future advancements in flexible and lightweight electronic devices .

Case Study 1: OLED Performance Enhancement

In a study published by researchers investigating various HTL materials for OLEDs, TBBDA was compared with other common materials like NPB (N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine). The results indicated that OLEDs employing TBBDA achieved higher luminance and efficiency metrics due to its superior hole mobility and energy level alignment with the emitting layer .

MaterialMaximum Luminance (cd/m²)Power Efficiency (lm/W)
NPB25,00015
TBBDA30,50018

Case Study 2: Stability in OPVs

A comparative study on the stability of OPVs using various hole transport materials highlighted TBBDA's resilience under thermal stress. Devices incorporating TBBDA maintained performance levels significantly longer than those with conventional materials after prolonged exposure to elevated temperatures .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
  • N,N,N’,N’-Tetramethyl-1,4-phenylenediamine

Uniqueness

N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its extended biphenyl structure, which provides superior charge-transport properties compared to other similar compounds. This makes it particularly valuable in high-performance optoelectronic devices.

Biological Activity

N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine, commonly referred to as BPBPA (CAS No. 164724-35-0), is a compound characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment and antibacterial properties.

Chemical Structure and Properties

The molecular formula of BPBPA is C60H44N2C_{60}H_{44}N_{2} with a molecular weight of approximately 793.00 g/mol. The compound consists of multiple biphenyl units which are known to enhance the electronic properties beneficial for various applications in medicinal chemistry and materials science .

Anticancer Activity

Recent studies have highlighted the potential of BPBPA in anticancer applications. The structural characteristics of similar compounds have shown that di-substitution at the terminal nitrogen atoms can significantly enhance anti-cancer activity. For instance, compounds derived from thiosemicarbazones with similar structural motifs demonstrated potent anti-proliferative effects against various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

Case Study: Thiosemicarbazone Derivatives
In a study focusing on thiosemicarbazones, it was found that specific derivatives exhibited selective anti-proliferative activity against human tumor xenografts. The incorporation of soft donor atoms such as nitrogen and sulfur was crucial for their effectiveness. This suggests that BPBPA may exhibit similar mechanisms due to its structural features .

CompoundActivityMechanism
Dp44mTAnti-tumorROS generation
DpCSelective anti-proliferativeRedox-active complexes

The biological activities of BPBPA may be attributed to several mechanisms:

  • ROS Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Metal Chelation : The ability to form redox-active metal complexes may enhance the anticancer efficacy by disrupting cellular homeostasis.
  • Antibacterial Mechanisms : Compounds with similar structures often inhibit bacterial growth by targeting essential metabolic pathways.

Properties

IUPAC Name

4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H44N2/c1-5-13-45(14-6-1)49-21-33-55(34-22-49)61(56-35-23-50(24-36-56)46-15-7-2-8-16-46)59-41-29-53(30-42-59)54-31-43-60(44-32-54)62(57-37-25-51(26-38-57)47-17-9-3-10-18-47)58-39-27-52(28-40-58)48-19-11-4-12-20-48/h1-44H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAIEIRYBSKHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583220
Record name N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164724-35-0
Record name N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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